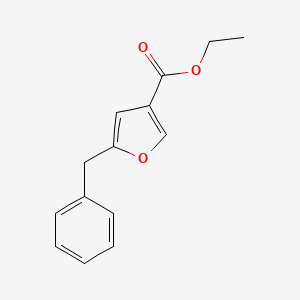

Ethyl 5-benzyl-3-furoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-benzylfuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-2-16-14(15)12-9-13(17-10-12)8-11-6-4-3-5-7-11/h3-7,9-10H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEMLEMIOCGLVMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC(=C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6066608 | |

| Record name | 3-Furancarboxylic acid, 5-(phenylmethyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20416-14-2 | |

| Record name | Ethyl 5-(phenylmethyl)-3-furancarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20416-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-benzyl-3-furoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020416142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Furancarboxylic acid, 5-(phenylmethyl)-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Furancarboxylic acid, 5-(phenylmethyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 5-benzyl-3-furoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.807 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 5-BENZYL-3-FUROATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FX57P965WT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Transformations of Ethyl 5 Benzyl 3 Furoate

Reactions Involving the Furan (B31954) Ring System

The furan ring is an electron-rich aromatic heterocycle, making it highly susceptible to electrophilic attack and oxidative processes. pearson.compearson.com The substituents at the C3 and C5 positions significantly influence the regiochemistry and feasibility of these reactions.

Regioselective Electrophilic Aromatic Substitution on the Furan Core

Furan undergoes electrophilic aromatic substitution (EAS) more readily than benzene (B151609) due to the electron-donating nature of the ring oxygen atom, which increases electron density within the ring. pearson.compearson.com In substituted furans, the position of electrophilic attack is directed by the existing substituents. For Ethyl 5-benzyl-3-furoate, the available positions for substitution are C2 and C4.

The directing effects of the substituents are as follows:

Furan Oxygen: Strongly activating and directs incoming electrophiles to the adjacent α-positions (C2 and C5).

Benzyl (B1604629) Group (at C5): A weakly activating alkyl group that directs ortho and para (in this case, to the C4 position).

Ethyl Carboxylate Group (at C3): A deactivating, electron-withdrawing group that directs meta (to the C5 position).

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction Type | Reagents | Predicted Major Product |

| Bromination | Br₂, FeBr₃ | Ethyl 2-bromo-5-benzyl-3-furoate |

| Nitration | HNO₃, H₂SO₄ | Ethyl 5-benzyl-2-nitro-3-furoate |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Ethyl 2-acyl-5-benzyl-3-furoate |

Nucleophilic Additions and Substitutions on the Furan Ring

Nucleophilic aromatic substitution on an electron-rich ring like furan is generally difficult. edurev.in However, the presence of strong electron-withdrawing groups can facilitate such reactions by stabilizing the negatively charged intermediate (Meisenheimer complex). quimicaorganica.org In this compound, the ethyl carboxylate group at the C3 position is electron-withdrawing. This effect, however, is often insufficient on its own to activate the ring towards typical nucleophilic substitution. More commonly, nucleophilic attack on substituted furans occurs if a suitable leaving group is present at an activated position, or under forcing conditions. edurev.in For instance, if a halogen were introduced at the C2 position, it could potentially be displaced by a strong nucleophile, facilitated by the electron-withdrawing ester at C3.

Oxidative Transformations of the Furan Moiety

The furan ring is sensitive to various oxidizing agents, and its oxidation can lead to a range of products, often involving ring-opening or rearrangement. researchgate.net The specific outcome depends heavily on the oxidant and reaction conditions.

Ring-Opening: Strong oxidants can lead to the cleavage of the furan ring. For example, oxidation can produce unsaturated 1,4-dicarbonyl compounds. acs.orgrsc.org In the case of this compound, this could yield complex dicarbonyl structures.

Conversion to Other Heterocycles: The Achmatowicz reaction is a well-known oxidative rearrangement of furans. Treating a furan derivative, typically a furfuryl alcohol, with an oxidizing agent like N-bromosuccinimide (NBS) in an alcohol solvent can yield a dihydropyranone derivative. acs.org

Formation of Endoperoxides: In the presence of singlet oxygen, furans can undergo a [4+2] cycloaddition to form unstable endoperoxides, which can then be converted to other products. researchgate.net

Substituents on the furan ring influence the reaction rate and can also be oxidized. The benzyl group at C5, for instance, could potentially be oxidized at the benzylic position under certain conditions.

Transformations of the Ester Moiety

The ethyl ester group at the C3 position can undergo characteristic reactions of carboxylic acid esters, most notably hydrolysis and transesterification.

Hydrolysis to the Corresponding 5-benzyl-3-furoic Acid

Ester hydrolysis is a fundamental reaction in which an ester is converted into its constituent carboxylic acid and alcohol. The hydrolysis of this compound yields 5-benzyl-3-furoic acid and ethanol (B145695). This transformation can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This is a reversible reaction typically carried out by heating the ester with a strong acid (e.g., H₂SO₄) in an excess of water.

Base-Promoted Hydrolysis (Saponification): This is an irreversible process involving treatment of the ester with a strong base, such as sodium hydroxide (B78521) (NaOH). The reaction yields the sodium salt of the carboxylic acid (sodium 5-benzyl-3-furoate), which is then protonated in a separate acidic workup step to afford the final 5-benzyl-3-furoic acid. uni.lu

Table 2: General Conditions for the Hydrolysis of this compound

| Reaction Type | Reagents | Intermediate Product | Final Product |

| Acid-Catalyzed Hydrolysis | H₂O, H₂SO₄ (cat.), Heat | N/A | 5-benzyl-3-furoic acid |

| Base-Promoted Hydrolysis | 1. NaOH, H₂O/EtOH, Heat2. H₃O⁺ | Sodium 5-benzyl-3-furoate | 5-benzyl-3-furoic acid |

Transesterification Reactions with Various Alcohols

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. For this compound, this reaction allows for the synthesis of other alkyl or aryl 5-benzyl-3-furoates by reacting it with different alcohols (R'-OH) in the presence of an acid or base catalyst. google.com To drive the equilibrium toward the desired product, the reactant alcohol is often used in large excess, or the ethanol by-product is removed as it forms. researchgate.net This method is a versatile way to modify the ester functionality without altering the furan core or the benzyl substituent. conicet.gov.argoogle.com

Table 3: Illustrative Transesterification Reactions

| Reactant Alcohol | Catalyst | Product |

| Methanol (B129727) (CH₃OH) | H₂SO₄ or NaOCH₃ | Mthis compound |

| Isopropyl alcohol ((CH₃)₂CHOH) | H₂SO₄ or (CH₃)₂CHO⁻Na⁺ | Isopropyl 5-benzyl-3-furoate |

| Benzyl alcohol (C₆H₅CH₂OH) | H₂SO₄ or C₆H₅CH₂O⁻Na⁺ | Dibenzyl 5-benzyl-3-furoate |

Reduction of the Ester Group to Alcohol Derivatives

The ester functional group in this compound is susceptible to reduction by powerful hydrating agents. Theoretically, the ethyl ester can be reduced to the corresponding primary alcohol, (5-benzylfuran-3-yl)methanol. This transformation is a standard procedure in organic synthesis.

Strong reducing agents such as lithium aluminum hydride (LiAlH₄) are typically employed for this type of ester-to-alcohol reduction. The reaction generally proceeds by nucleophilic acyl substitution, where a hydride ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the departure of the ethoxide leaving group and a subsequent reduction of the intermediate aldehyde to the primary alcohol. The reaction is usually carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), and requires an acidic work-up to protonate the resulting alkoxide.

While this reaction is chemically plausible, no published studies provide specific conditions, yields, or detailed findings for the reduction of this compound.

Reactions at the Benzyl Substituent

The benzyl group of the molecule offers two main sites for further chemical transformations: the aromatic ring and the methylene (B1212753) bridge (-CH₂-).

Functionalization of the Aromatic Ring on the Benzyl Group

The benzene ring of the benzyl substituent can undergo electrophilic aromatic substitution reactions. The subsistent group, a methylene-furan moiety, acts as an activating group and is ortho, para-directing. Therefore, electrophiles are expected to add preferentially at the ortho (C2' and C6') and para (C4') positions of the benzene ring.

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid would likely yield a mixture of ortho-nitro and para-nitro substituted products.

Halogenation: Reactions with bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would be expected to produce the corresponding ortho and para halogenated derivatives.

Friedel-Crafts Acylation/Alkylation: The introduction of acyl or alkyl groups is also feasible, although the reaction conditions would need to be carefully controlled to avoid side reactions.

Despite these well-established principles, there is no specific literature detailing the functionalization of the aromatic ring for this compound. The regioselectivity and reaction yields for this particular substrate remain undocumented.

Transformations Involving the Methylene Bridge

The methylene bridge is a benzylic position, which makes it particularly reactive towards radical and oxidative transformations. The stability of the intermediate benzyl radical or cation facilitates reactions at this site.

Potential transformations include:

Radical Halogenation: Using reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light), it should be possible to selectively brominate the methylene bridge to yield ethyl 5-(bromo(phenyl)methyl)-3-furoate.

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, could potentially oxidize the methylene group to a ketone, yielding ethyl 5-benzoyl-3-furoate. The reaction conditions would need to be carefully selected to prevent cleavage of the benzyl group or oxidation of the furan ring.

As with the other potential reactions, no experimental data has been published for these specific transformations on this compound. Therefore, detailed research findings, reaction conditions, and product yields are not available.

Spectroscopic Characterization Methodologies for Ethyl 5 Benzyl 3 Furoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the precise structure of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of the atomic connectivity and spatial arrangement of Ethyl 5-benzyl-3-furoate.

The ¹H NMR spectrum of this compound is expected to reveal distinct signals for each set of non-equivalent protons. The chemical shift (δ), reported in parts per million (ppm), is indicative of the electronic environment of the protons. The integration of these signals corresponds to the relative number of protons in each set, and the splitting pattern (multiplicity), governed by the coupling constant (J), provides information about neighboring protons.

Based on the structure, the following proton signals are anticipated:

Ethyl Group: The ethyl ester moiety would present as a quartet and a triplet. The methylene (B1212753) protons (-CH₂-) adjacent to the oxygen atom are expected to appear as a quartet at approximately 4.2-4.4 ppm due to coupling with the neighboring methyl protons. The terminal methyl protons (-CH₃) would resonate as a triplet around 1.2-1.4 ppm.

Benzyl (B1604629) Group: The five protons of the phenyl ring would likely appear in the aromatic region, between 7.2 and 7.4 ppm. The benzylic methylene protons (-CH₂-) are expected to produce a singlet at approximately 4.0-4.2 ppm, as they lack adjacent protons to couple with.

Furan (B31954) Ring: The two protons on the furan ring are in different chemical environments and are expected to appear as distinct signals. The proton at the C2 position would likely be a singlet around 7.9-8.1 ppm, while the proton at the C4 position would also be a singlet, expected to resonate at a slightly different chemical shift, possibly around 6.5-6.7 ppm.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| Ethyl -CH₃ | 1.2-1.4 | Triplet | 3H | ~7.1 |

| Ethyl -CH₂- | 4.2-4.4 | Quartet | 2H | ~7.1 |

| Benzyl -CH₂- | 4.0-4.2 | Singlet | 2H | N/A |

| Benzyl Ar-H | 7.2-7.4 | Multiplet | 5H | N/A |

| Furan H-4 | 6.5-6.7 | Singlet | 1H | N/A |

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts in ¹³C NMR are indicative of the hybridization and electronic environment of the carbon atoms.

For this compound, the following signals are expected:

Ethyl Group: The methylene carbon (-CH₂-) of the ethyl group is expected around 60-62 ppm, and the methyl carbon (-CH₃) would appear at approximately 14-15 ppm.

Benzyl Group: The benzylic methylene carbon (-CH₂-) is anticipated to resonate in the range of 30-35 ppm. The aromatic carbons of the phenyl ring would show signals between 125 and 140 ppm.

Furan Ring and Carbonyl Group: The carbons of the furan ring are expected to appear in the range of 110-160 ppm. The ester carbonyl carbon (C=O) is the most deshielded and would likely be observed around 160-165 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ethyl -CH₃ | 14-15 |

| Ethyl -CH₂- | 60-62 |

| Benzyl -CH₂- | 30-35 |

| Benzyl Ar-C | 125-140 |

| Furan C-2 | ~145 |

| Furan C-3 | ~115 |

| Furan C-4 | ~110 |

| Furan C-5 | ~158 |

Note: These are predicted values and are subject to variation.

Two-dimensional (2D) NMR experiments are indispensable for confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, a cross-peak would be expected between the ethyl methylene quartet and the ethyl methyl triplet.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively assign the carbon signals based on the already assigned proton signals. For instance, the proton signal of the benzylic -CH₂- would show a correlation to the corresponding carbon signal in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For example, correlations would be expected from the benzylic protons to the C5 carbon of the furan ring and the ipso-carbon of the phenyl ring. The protons of the furan ring would show correlations to the ester carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are connected through bonds. It is valuable for determining stereochemistry and conformation. In this case, NOESY could potentially show correlations between the benzylic protons and the furan proton at the C4 position, providing information about the preferred conformation around the bond connecting the benzyl group to the furan ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound would be expected to display several characteristic absorption bands:

C=O Stretch: A strong, sharp absorption band is expected in the region of 1715-1730 cm⁻¹ corresponding to the stretching vibration of the ester carbonyl group. The conjugation with the furan ring would likely place this absorption at a slightly lower wavenumber compared to a saturated ester.

C-O Stretch: The C-O stretching vibrations of the ester group would likely appear as two strong bands in the region of 1300-1000 cm⁻¹.

Aromatic C=C Stretch: The C=C stretching vibrations of the furan and benzene (B151609) rings are expected to show multiple bands in the 1600-1450 cm⁻¹ region.

C-H Stretch: The aromatic C-H stretching vibrations of the benzyl and furan rings would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the ethyl and benzylic methylene groups would be observed just below 3000 cm⁻¹.

Out-of-Plane C-H Bending: The substitution pattern on the benzene ring could be inferred from the out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. The symmetric stretching of the furan and benzene rings would be expected to give strong signals in the Raman spectrum.

While detailed conformational analysis would require more advanced computational studies in conjunction with experimental data, vibrational spectroscopy can offer some insights. Subtle shifts in the vibrational frequencies, particularly those of the carbonyl group and the furan ring, can be indicative of different conformational isomers or the presence of intermolecular interactions in the solid state or in concentrated solutions. For instance, changes in the C=O stretching frequency could suggest different orientations of the ethyl ester group relative to the furan ring. However, without experimental spectra, a detailed analysis remains speculative.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and probing the structure of molecules through the analysis of their fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental composition. The exact mass of this compound (C₁₄H₁₄O₃) is calculated to be 230.0943 Da. uni.lu Experimental HRMS analysis would be expected to yield a mass-to-charge ratio (m/z) value that is extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula.

Below is a table of predicted m/z values for various adducts of this compound that could be observed in an HRMS analysis. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 231.10158 |

| [M+Na]⁺ | 253.08352 |

| [M-H]⁻ | 229.08702 |

| [M+NH₄]⁺ | 248.12812 |

| [M+K]⁺ | 269.05746 |

| [M+H-H₂O]⁺ | 213.09156 |

| [M+HCOO]⁻ | 275.09250 |

| [M+CH₃COO]⁻ | 289.10815 |

This interactive table provides the predicted mass-to-charge ratios for common adducts of this compound.

The most likely fragmentation pathways for this compound under electron ionization (EI) would involve:

Benzylic Cleavage: The bond between the furan ring and the benzyl group is susceptible to cleavage. This would result in the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is a very common and abundant fragment for compounds containing a benzyl moiety. The other fragment would be the ethyl 5-furoate radical cation.

Cleavage of the Ester Group: Fragmentation of the ethyl ester group can occur in several ways. Loss of the ethoxy radical (•OCH₂CH₃) would lead to the formation of an acylium ion. Alternatively, a McLafferty rearrangement could occur if sterically feasible, though this is less likely for this specific structure.

Fragmentation of the Furan Ring: The furan ring itself can undergo cleavage, leading to smaller fragments. This can involve the loss of carbon monoxide (CO) or other small neutral molecules.

The following table outlines some of the expected key fragments and their corresponding m/z values.

| Fragment Ion | Proposed Structure | m/z |

| Molecular Ion [M]⁺• | [C₁₄H₁₄O₃]⁺• | 230 |

| Tropylium Ion | [C₇H₇]⁺ | 91 |

| [M - •OCH₂CH₃]⁺ | [C₁₂H₉O₂]⁺ | 185 |

| [M - •CH₂Ph]⁺ | [C₇H₇O₃]⁺ | 139 |

This interactive table presents the proposed key fragments and their mass-to-charge ratios for this compound.

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying conjugated systems. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions due to the presence of the conjugated system involving the furan ring and the benzene ring.

The furan ring itself exhibits strong absorption in the far UV region. The presence of the benzyl and ethyl furoate substituents, which extend the conjugation, is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands into the near UV region. The spectrum would likely display one or more strong absorption maxima (λmax) characteristic of the extended π-electron system. The exact position and intensity of these bands would be influenced by the solvent used for the analysis.

Computational and Theoretical Studies on Ethyl 5 Benzyl 3 Furoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are instrumental in predicting the molecular properties of Ethyl 5-benzyl-3-furoate from first principles. These methods allow for a detailed understanding of the molecule's geometry, electronic distribution, and spectroscopic characteristics.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it well-suited for studying medium-sized organic molecules like this compound. nih.gov Geometry optimization calculations are typically performed to locate the minimum energy structure on the potential energy surface. For this compound, a functional such as B3LYP combined with a basis set like 6-311+G(d,p) would be appropriate for achieving reliable geometric parameters and energies. scielo.brresearchgate.net

The optimization process would reveal key structural details, such as the planarity of the furan (B31954) ring and the dihedral angles of the benzyl (B1604629) and ethyl ester substituents relative to the furan core. researchgate.net The calculated bond lengths and angles provide a quantitative description of the molecular framework. For instance, the C=C bonds within the furan ring are expected to show partial double bond character, while the C-O-C angle in the ester group will adopt a value typical for sp2-hybridized oxygen.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound calculated at the B3LYP/6-311+G(d,p) level of theory.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2=C3 | 1.37 Å |

| C4-C5 | 1.38 Å | |

| O1-C2 | 1.36 Å | |

| O1-C5 | 1.37 Å | |

| C3-C(O)O | 1.48 Å | |

| C5-CH2-Ph | 1.51 Å | |

| Angle | C2-O1-C5 | 106.5° |

| O1-C2-C3 | 110.6° | |

| C2-C3-C4 | 106.8° | |

| Dihedral Angle | C4-C5-CH2-C(Ph) | -15.2° |

| C2-C3-C(O)-O(Et) | 175.4° |

Note: The data in this table is hypothetical and based on values reported for similar furan derivatives in computational studies.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic behavior and reactivity of a molecule. scielo.org.co The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). sciforum.net The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity; a smaller gap suggests a more reactive species. sciforum.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich furan ring and the benzyl group, which are regions of high electron density. The LUMO, conversely, would likely be centered on the electron-withdrawing ethyl furoate moiety, particularly the carbonyl group. This distribution suggests that the molecule could act as a nucleophile at the furan and benzyl rings and as an electrophile at the ester group.

Table 2: Hypothetical Frontier Orbital Energies and Related Electronic Properties for this compound.

| Property | Calculated Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.10 |

| HOMO-LUMO Gap (ΔE) | 5.15 |

| Ionization Potential (I) | 6.25 |

| Electron Affinity (A) | 1.10 |

| Electronegativity (χ) | 3.675 |

| Chemical Hardness (η) | 2.575 |

Note: This data is illustrative and derived from general principles and data for related furan compounds. scielo.org.cosciforum.net

Computational methods can predict various spectroscopic parameters, which can be invaluable for the identification and characterization of new compounds. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. globalresearchonline.net By comparing the calculated shifts with experimental data, the proposed structure of this compound can be validated. scielo.bracs.org

Similarly, the calculation of vibrational frequencies can aid in the interpretation of infrared (IR) and Raman spectra. researchgate.netopenaccesspub.org The computed frequencies correspond to the normal modes of vibration of the molecule, and their intensities can also be predicted. researchgate.net For this compound, characteristic vibrational modes would include the C=O stretching of the ester, C-O-C stretching of the furan ring and ester, and various C-H stretching and bending modes of the aromatic and aliphatic parts. openaccesspub.org

Table 3: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) and Vibrational Frequencies (cm⁻¹) for this compound.

| Nucleus/Vibration | Predicted Chemical Shift (ppm) | Predicted Vibrational Frequency (cm⁻¹) | Vibrational Assignment |

| ¹³C (C=O) | 164.2 | 1725 | C=O stretch (ester) |

| ¹³C (Furan C2) | 145.8 | 1580 | Furan ring C=C stretch |

| ¹³C (Furan C3) | 118.5 | 1505 | Furan ring C=C stretch |

| ¹³C (Furan C4) | 109.1 | 1020 | Furan ring breathing |

| ¹³C (Furan C5) | 158.0 | - | - |

| ¹³C (Benzyl CH₂) | 30.5 | 2980 | CH₂ stretch (benzyl) |

| ¹H (Furan H2) | 7.95 | 3120 | C-H stretch (furan) |

| ¹H (Furan H4) | 6.70 | 3105 | C-H stretch (furan) |

| ¹H (Benzyl CH₂) | 4.05 | - | - |

| ¹H (Ethyl CH₂) | 4.30 | 2960 | CH₂ stretch (ethyl) |

| ¹H (Ethyl CH₃) | 1.35 | 2930 | CH₃ stretch (ethyl) |

Note: The predicted spectroscopic data is hypothetical and based on typical values for furan derivatives found in the literature. globalresearchonline.netacs.orgresearchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed energetic and structural information about transition states and intermediates that are often difficult to characterize experimentally. maxapress.com

A plausible synthetic route to this compound could involve a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, to introduce the benzyl group at the 5-position of a pre-functionalized furan ring, followed by esterification at the 3-position. Alternatively, a key step could be the formation of the furan ring itself from acyclic precursors. maxapress.com

For a given reaction step, computational methods can be used to locate the transition state (TS) structure, which represents the highest energy point along the reaction coordinate. researchgate.net The geometry of the TS provides crucial insights into the bond-forming and bond-breaking processes. For example, in a Suzuki coupling, the TS for the transmetalation or reductive elimination step could be modeled to understand the steric and electronic factors that influence the reaction rate and selectivity. The presence of a single imaginary frequency in the vibrational analysis confirms that the located structure is indeed a true transition state. maxapress.com

By mapping the reaction coordinate, which represents the progress of the reaction from reactants to products, a detailed energy profile can be constructed. nih.gov This profile illustrates the relative energies of the reactants, intermediates, transition states, and products. The height of the energy barrier, known as the activation energy, determines the rate of the reaction. maxapress.com

For the synthesis of this compound, an energy profile could be generated for the key bond-forming steps. acs.org For instance, in a hypothetical gold-catalyzed cyclization to form the furan ring, the energy profile would show the energy changes as the acyclic precursor rearranges and closes to form the heterocyclic ring. maxapress.commaxapress.com Such a profile would identify the rate-determining step of the reaction, which is the step with the highest activation energy. maxapress.com

Table 4: Hypothetical Energy Profile for a Key Synthetic Step in the Formation of this compound.

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactants | Starting materials | 0.0 |

| Intermediate 1 | Initial complex | -5.2 |

| Transition State 1 | First energy barrier | +18.5 |

| Intermediate 2 | Cyclized intermediate | -12.8 |

| Transition State 2 | Second energy barrier | +10.3 |

| Products | Final product | -25.0 |

Note: This data is a hypothetical representation of an energy profile for a multi-step organic reaction, based on values seen in computational studies of furan synthesis. maxapress.commaxapress.com

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Extensive searches of publicly available scientific literature and chemical databases have not yielded specific studies on the molecular dynamics simulations, conformational analysis, or solvent effects of the chemical compound this compound.

While computational and theoretical studies, including molecular dynamics simulations, are frequently employed to understand the behavior of molecules, including other furan derivatives, no such research dedicated to this compound could be located. This indicates a gap in the existing scientific literature regarding the specific conformational dynamics and solvent interactions of this compound.

Therefore, it is not possible to provide detailed research findings, data tables, or an in-depth discussion on the molecular dynamics simulations for the conformational analysis and solvent effects of this compound at this time.

Derivatives, Analogues, and Structure Reactivity Relationships in Furoate Esters

Synthesis of Structurally Modified Ethyl 5-benzyl-3-furoate Analogues

The generation of a library of analogues based on the this compound scaffold relies on a variety of established and innovative synthetic methodologies. These approaches allow for precise control over the introduction of different functional groups at specific positions on the molecule.

The furan-3-carboxylate core can be adorned with various substituents at the 2, 4, and 5-positions. The synthesis of these analogues often begins with appropriately substituted furan (B31954) precursors or involves the direct functionalization of the furoate ring.

A common strategy for producing 5-substituted-3-furoates involves the chloromethylation of a 3-furoate (B1236865) ester, which can then undergo further reactions. rothamsted.ac.ukscispace.comrsc.org For instance, the synthesis of 5-alkyl derivatives other than benzyl (B1604629) can be achieved through similar electrophilic substitution reactions or by cyclization of specifically designed acyclic precursors. rothamsted.ac.uk One documented example is the synthesis of ethyl 5-ethyl-2-methyl-3-furoate from ethyl 2-acetyl-2-hexenoate and N-bromosuccinimide, which proceeds in high yield. prepchem.com

Palladium-catalyzed cross-coupling reactions offer a powerful tool for regioselective arylation, allowing for the targeted synthesis of either 2-aryl or 5-aryl furoates from 3-carboalkoxy furan and aryl bromides. nih.gov Other modifications include the introduction of acetyl groups. Methyl 5-acetyl-2-furoate, for example, has been prepared through the oxidation of the corresponding 5-(1-hydroxyethyl) derivative. researchgate.net The versatility of these synthetic methods allows for the creation of a wide array of furan-ring-substituted analogues.

| Substitution Pattern | Synthetic Method | Precursors | Reference(s) |

| 5-Alkyl / 5-Aralkyl | Chloromethylation followed by Friedel-Crafts reaction | 3-Furoate ester, Alkyl/Aryl halide | rothamsted.ac.ukscispace.comrsc.org |

| 5-Ethyl-2-methyl | Cyclization/Bromination | Ethyl 2-acetyl-2-hexenoate, N-bromosuccinimide | prepchem.com |

| 2-Aryl or 5-Aryl | Palladium-catalyzed arylation | 3-Furoate ester, Aryl bromide | nih.gov |

| 5-Acetyl | Oxidation of secondary alcohol | Ethyl 5-(1-hydroxyethyl)-2-furoate | researchgate.net |

| 2,5-Furandicarboxylate | Conversion from galactaric acid | Dialkyl galactarate | |

| 3-Methyl | Darzens condensation followed by cyclization | 4,4-dimethoxy-2-butanone, Methyl chloroacetate |

This table summarizes various synthetic approaches to achieve different substitution patterns on the furan ring of furoate esters.

The synthesis typically starts with the chloromethylation of a 3-furoate ester to create a reactive electrophile, ethyl 5-(chloromethyl)-3-furoate. This intermediate is then reacted with an aromatic compound, such as benzene (B151609), in the presence of a Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃). iitk.ac.in To generate analogues with substituted phenyl rings, benzene can be replaced with other aromatic hydrocarbons like toluene (B28343) (to introduce a methylbenzyl group) or anisole (B1667542) (to introduce a methoxybenzyl group). masterorganicchemistry.comsavemyexams.com The position of the substituent on the resulting phenyl ring is directed by the established rules of electrophilic aromatic substitution.

While the Friedel-Crafts approach is well-documented for creating 5-aralkyl-3-furoates, modern cross-coupling methodologies could also be envisioned for this purpose. rothamsted.ac.ukscispace.comrsc.org For example, palladium-catalyzed coupling reactions between a halogenated furan (e.g., ethyl 5-bromo-3-furoate) and a substituted benzyl organometallic reagent could provide an alternative route, although this is less specifically described for this exact compound.

| Analogue Type | Synthetic Method | Key Reagents | Notes | Reference(s) |

| 5-Benzyl-3-furoate | Friedel-Crafts Alkylation | Ethyl 5-(chloromethyl)-3-furoate, Benzene, AlCl₃ | Standard method for creating the parent compound. | rothamsted.ac.ukscispace.comrsc.org |

| 5-(Substituted-benzyl)-3-furoate | Friedel-Crafts Alkylation | Ethyl 5-(chloromethyl)-3-furoate, Substituted benzene (e.g., Toluene, Anisole), AlCl₃ | Allows for the introduction of various electron-donating or electron-withdrawing groups on the phenyl ring. | masterorganicchemistry.comsavemyexams.com |

This table outlines the primary synthetic strategy for modifying the benzyl substituent of this compound.

The synthesis of analogues with varying alkyl ester chains is generally straightforward and can be accomplished through several standard methods. One common approach is direct esterification of the corresponding carboxylic acid, 5-benzyl-3-furoic acid, with the desired alcohol (e.g., methanol (B129727), propanol, isopropanol) under acidic catalysis.

Alternatively, transesterification of an existing ester, such as this compound, can be performed by heating it with an excess of a different alcohol in the presence of an acid or base catalyst. A specific patent describes the synthesis of mthis compound via a Friedel-Crafts reaction starting with methyl 3-chloromethyl-3-furoate and benzene. nih.gov

The study of how different ester groups, such as methyl, ethyl, and t-butyl furoates, influence reactivity and steric effects has been noted as a method to probe reaction mechanisms. escholarship.org The synthesis of methyl, n-propyl, and isopropyl esters of 5-aminofuroic acid has also been documented, highlighting the common practice of varying the ester group to modify a compound's properties.

| Ester Analogue | Potential Synthetic Method | Key Reagents | Reference(s) |

| Mthis compound | Friedel-Crafts from methyl furoate precursor | Methyl 3-chloromethyl-3-furoate, Benzene, AlCl₃ | nih.gov |

| Propyl 5-benzyl-3-furoate | Esterification | 5-Benzyl-3-furoic acid, n-Propanol, Acid catalyst | |

| Isopropyl 5-benzyl-3-furoate | Transesterification | This compound, Isopropanol, Acid/Base catalyst |

This table illustrates methods for synthesizing analogues of this compound with different alkyl ester groups.

Quantitative Structure-Reactivity Relationships (QSAR/SPR) in Furoate Systems

Quantitative structure-activity relationship (QSAR) and structure-property relationship (SPR) studies aim to correlate the chemical structure of a compound with its reactivity or physical properties. In furoate systems, these relationships are heavily influenced by the electronic and steric nature of the substituents on both the furan ring and the ester group.

The reactivity of furoate esters is a delicate balance of electronic and steric factors. The furan ring itself is electron-rich, but the presence of an electron-withdrawing ester group modifies this property. The reactivity in reactions like Diels-Alder cycloadditions is highly dependent on whether substituents on the furan ring are electron-donating (e.g., alkyl groups) or electron-withdrawing. scispace.com Electron-donating groups generally increase the rate of reaction with dienophiles, whereas electron-withdrawing groups, like the ester itself, decrease it. scispace.com

Steric effects play a critical role in directing the course of a reaction. For example, the use of bulky Lewis acids in aldol (B89426) reactions involving furoate esters can control regioselectivity by being sensitive to the steric demands of the nucleophile. rothamsted.ac.uk Similarly, the size of the alkyl ester chain can create steric hindrance that influences reaction pathways. It has been noted that long alkyl chains can impede intramolecular cyclization reactions in derivatives of furan dicarboxylates.

In a comparative study of fluticasone (B1203827) furoate and fluticasone propionate (B1217596), the furoate ester was found to occupy a lipophilic pocket on its target receptor more fully than the propionate ester. researchgate.net This difference in fit, a classic example of steric influence, along with conformational energy differences, helps to explain variations in biological activity. The relatively rigid furan ring of the furoate ester compared to the more flexible propionate chain results in different rotational energy barriers, impacting association rates with the target protein. iitk.ac.inscilit.com

Regioselectivity, the preference for a reaction to occur at one position over another, is a key consideration in the chemistry of substituted furans. The furan ring in a 3-furoate ester presents multiple potential reaction sites, primarily the 2- and 5-positions. The outcome of a reaction can often be controlled by the choice of reagents and conditions. A notable example is the palladium-catalyzed arylation of 3-furoate esters, where specific conditions can be tuned to selectively yield either the 2-aryl or the 5-aryl product. nih.gov

Stereoselectivity, the preferential formation of one stereoisomer over another, is also prominent in reactions involving furoates. In Diels-Alder reactions, 3-furoic acid and its derivatives often show high stereoselectivity, favoring the formation of the exo adduct. scispace.com Furthermore, detailed studies on (4+3) cycloaddition reactions between chiral oxyallyls and substituted furans, including ethyl 3-furoate, have shown that both regioselectivity and stereoselectivity can be predicted and rationalized through computational calculations, which correlate well with experimental outcomes. rsc.org These selective transformations are fundamental in constructing complex molecular architectures from relatively simple furan building blocks.

Comparative Analysis of Synthetic Routes to Analogues

The synthesis of furoate esters, a class of compounds to which this compound belongs, can be achieved through various chemical transformations. The choice of synthetic route often depends on the desired substitution pattern on the furan ring, the availability of starting materials, and the desired scale of the reaction. The preparation of this compound itself can be accomplished via the esterification of 5-benzyl-3-furoic acid with ethanol (B145695) in the presence of an acid catalyst. google.com The synthesis of its analogues often involves modifications of the furan core or the ester group, employing a range of synthetic strategies.

A comparative look at the synthesis of several furoate ester analogues highlights the diversity of applicable methods. These methods range from classical esterification and multi-step sequences involving ring formation to modern catalytic approaches.

Multi-step Synthesis from Acyclic Precursors: One common strategy for constructing substituted furan rings is through the cyclization of appropriately functionalized acyclic precursors. For instance, the synthesis of ethyl 2,5-dimethyl-3-furoate involves the reaction of ethyl 2-acetyl-2-pentenoate with N-bromosuccinimide (NBS) in carbon tetrachloride. prepchem.com This reaction proceeds via a bromination followed by an intramolecular cyclization and dehydrobromination to yield the furan ring. A similar approach is used for the synthesis of ethyl 2-methyl-5-pentyl-3-furoate, starting from ethyl 2-acetyl-2-nonenoate. prepchem.com This method is particularly useful for preparing 2,3,5-trisubstituted furans.

Synthesis via Oxidation: Another synthetic approach involves the modification of existing furan derivatives. For example, methyl 5-acetyl-2-furoate can be prepared through the oxidation of methyl 5-(1-hydroxyethyl)-2-furoate using the Jones reagent. researchgate.net The precursor alcohol is synthesized in a multi-step sequence starting from ethyl 2-furoate, involving chloroethylation, substitution with an acetoxy group, and subsequent methanolysis. researchgate.net This route demonstrates how functional groups on the furan ring can be manipulated to create different derivatives.

Catalytic Oxidative Esterification: More contemporary methods focus on the direct conversion of biomass-derived platform chemicals like furfural (B47365) into furoate esters. Catalytic oxidative esterification of furfural with an alcohol in the presence of a heterogeneous catalyst and an oxidant is a prominent example. researchgate.netmdpi.com Gold nanoparticles supported on various metal oxides (e.g., ZrO₂, CeO₂, TiO₂, MgO) have shown high activity and selectivity for this transformation. mdpi.commdpi.com These reactions can often be performed under relatively mild conditions and represent a greener alternative to traditional methods. researchgate.net For instance, using an Au/MgO catalyst, the oxidative esterification of furfural with various alcohols has been achieved with high selectivity (>99%) for the corresponding furoate esters. mdpi.com

The following table provides a comparative overview of different synthetic routes to various furoate ester analogues.

| Product | Starting Material(s) | Key Reagents/Catalyst | Reaction Type | Yield | Reference |

| Ethyl 2,5-dimethyl-3-furoate | Ethyl 2-acetyl-2-pentenoate | N-bromosuccinimide | Bromination/Cyclization | 83% | prepchem.com |

| Ethyl 2-methyl-5-pentyl-3-furoate | Ethyl 2-acetyl-2-nonenoate | N-bromosuccinimide | Bromination/Cyclization | - | prepchem.com |

| Methyl 5-acetyl-2-furoate | Methyl 5-(1-hydroxyethyl)-2-furoate | Jones reagent | Oxidation | - | researchgate.net |

| Methyl 2-furoate | Furfural, Methanol | Au/ZrO₂ | Oxidative Esterification | High | mdpi.com |

| n-Butyl 2-furoate | Furfural, n-Butanol | Au/MgO | Oxidative Esterification | 94% | mdpi.com |

| n-Butyl 2-furoate | 2-Furoic acid, n-Butanol | Tungstophosphoric acid/Zirconia | Esterification | 90-93% | conicet.gov.ar |

| Ethyl 3-furoate | 4-Acyl-2,3-dihydrofuran | Strong base, Alcoholate source | Halogenation/Rearrangement | - | google.com |

Derivatives and Analogues

The core structure of this compound can be modified at several positions to generate a wide array of derivatives and analogues. These modifications can influence the compound's physical, chemical, and biological properties.

Derivatives from Functional Group Transformation: The ester group of furoates is a common site for chemical reactions. It can be hydrolyzed to the corresponding carboxylic acid, 5-benzyl-3-furoic acid. google.com The furan ring itself can undergo electrophilic substitution reactions, although the presence of the deactivating carboxylate group at the 3-position and the activating benzyl group at the 5-position will direct incoming electrophiles. Acetylfurans, for example, are valuable starting materials for the synthesis of other heterocyclic compounds. researchgate.net

Analogues with Varied Substitution Patterns: Analogues of this compound can be synthesized with different substituents on the furan ring. Examples include:

Ethyl 2,5-dimethyl-3-furoate: Here, the benzyl group at the 5-position is replaced by a methyl group, and a methyl group is introduced at the 2-position. prepchem.com

Ethyl 5-(2-pyridyl)-2-furoate: This analogue features a pyridyl group instead of a benzyl group, introducing a nitrogen heteroatom.

Ethyl 5-(chloromethyl)-2-furoate: This compound has a reactive chloromethyl group at the 5-position, making it a useful intermediate for further chemical modifications.

The synthesis of such analogues often requires distinct synthetic routes, as highlighted in the comparative analysis section.

Structure-Reactivity Relationships

The reactivity of furoate esters is significantly influenced by the nature and position of substituents on the furan ring.

Electronic Effects of Substituents: The electronic properties of substituents play a crucial role in the reactivity of the furan ring and the ester group. In a study of acyl transfer reactions of 2,4-dinitrophenyl 5-substituted-2-furoates, the reaction rates were strongly correlated with the electronic nature of the substituent at the 5-position. mdpi.com Electron-withdrawing groups on the furan ring increase the electrophilicity of the ester's carbonyl carbon, making it more susceptible to nucleophilic attack. mdpi.com This is demonstrated by Hammett plots which show a strong correlation between reaction rates and the substituent's sigma (σ) values. mdpi.com

Steric Effects: Steric hindrance can also affect reactivity. In the catalytic oxidative esterification of furfural with different alcohols, branched alcohols showed lower conversion rates compared to linear alcohols due to greater steric hindrance around the nucleophilic oxygen atom. mdpi.com

Influence of the Furan Ring on Reactivity: The furan ring itself can participate in reactions. Furan and its derivatives can act as dienes in Diels-Alder reactions. rsc.org The reactivity in such cycloadditions is highly dependent on the substituents. Electron-withdrawing groups, like the ester functionality, decrease the energy of the Highest Occupied Molecular Orbital (HOMO) of the furan diene, thus increasing the activation barrier and reducing reactivity. rsc.org However, converting the furoic acid to its carboxylate salt can enhance the reaction rate. rsc.org

The conformation of the ester group relative to the furan ring can also be important. Studies on fluticasone furoate have shown that the furoate ester's conformation can influence its binding affinity to biological targets. acs.org

Role of Ethyl 5 Benzyl 3 Furoate As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Functionalized Furan (B31954) Derivatives

The furan nucleus is a core component of numerous bioactive compounds, making the synthesis of its derivatives a significant area of research. ijabbr.com Ethyl 5-benzyl-3-furoate and related furoate esters serve as key precursors for creating these functionalized furan derivatives. The ester and benzyl (B1604629) groups can be chemically modified, and the furan ring itself can undergo various reactions to introduce new functional groups.

Furoic acids and their esters, despite having electron-withdrawing substituents, can act as reactive dienes in Diels-Alder reactions, providing a pathway to complex cyclic compounds. rsc.org This reactivity is crucial for generating 7-oxabicyclo[2.2.1]hept-2-enes, which are versatile synthons for further chemical elaboration. rsc.org Moreover, the ester group in compounds like ethyl 3-furoate (B1236865) can be hydrolyzed to the corresponding carboxylic acid or be involved in condensation reactions. nih.gov For instance, related ethyl furoate compounds are used in the synthesis of thiophene (B33073) and furan derivatives that act as prostaglandin (B15479496) agonists. google.com

The synthesis of furan fatty acids has been accomplished starting from substituted furoates, demonstrating their utility as foundational materials. researchgate.net The strategic placement of substituents on the furan ring, as seen in this compound, guides the synthesis toward specific, targeted molecules.

Table 1: Examples of Functionalized Furan Derivatives from Furoate Precursors

| Precursor Type | Reaction Type | Resulting Functionalized Derivative | Reference |

| Furoic acid esters | Diels-Alder Cycloaddition | 7-Oxabicyclo[2.2.1]hept-2-ene adducts | rsc.org |

| Ethyl 5-(chloromethyl)-2-furoate | Nucleophilic Substitution | Ethyl 5-{[4-(1,3-benzoxazol-2-yl)phenoxy]methyl}-2-furoate | google.com |

| Methyl 3-methyl-2-furoate | Multi-step synthesis | Furan fatty acids | researchgate.net |

| 2-Furoic acids | Conversion to carboxylate salts | Activated dienes for Diels-Alder reactions | rsc.org |

Building Block for Complex Organic Molecule Construction

In synthetic organic chemistry, "building blocks" are fundamental starting materials used to assemble complex molecules through various chemical reactions. cymitquimica.com this compound exemplifies such a building block, providing a pre-formed structural unit that can be incorporated into larger, more intricate molecular architectures. cymitquimica.com Its utility extends beyond merely functionalizing the furan ring; it serves as a cornerstone for constructing complex natural products and other bioactive compounds.

A notable example is the use of furan derivatives in the synthesis of isofuranonaphthoquinones. rsc.org In one approach, a related compound, ethyl 4-(3,5-dimethoxybenzyl)-3-furoate, was a key intermediate in a multi-step synthesis aiming for the natural product monosporascone. rsc.org The furan ring in these building blocks can act as a latent diene for Diels-Alder reactions, which is a powerful strategy for creating carbocyclic and heterocyclic ring systems. rsc.org The resulting adducts can then be transformed into a variety of saturated and aromatic products. rsc.org

The construction of complex molecules like furan fatty acids often begins with simpler, substituted furan building blocks, such as furoate esters. researchgate.net The inherent structure of this compound provides both the furan core and a benzyl side-chain, which can be critical elements in the final target molecule, such as the structurally related 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. mdpi.com

Table 2: Application of Furan Building Blocks in Complex Molecule Synthesis

| Furan Building Block | Synthetic Target | Key Transformation | Reference |

| Ethyl 4-(3,5-dimethoxybenzyl)-3-furoate | Monosporascone (natural product) | Intramolecular Friedel-Crafts acylation | rsc.org |

| Furoic acid derivatives | Saturated and aromatic carbocycles | Diels-Alder reaction and subsequent elaboration | rsc.org |

| 4,5-dibromofuran-2-carboxaldehyde | Furan fatty acid F5 | Sonogashira coupling and Wittig homologation | researchgate.net |

| Furan dienes (general) | 7-Oxabicyclo[2.2.1]hept-2-enes | Furan Diels-Alder reaction | rsc.org |

Contribution to the Development of Novel Synthetic Methodologies in Furan Chemistry

The use of specific substrates like this compound is instrumental in advancing the field of synthetic chemistry. By studying the reactivity of such well-defined molecules, chemists can develop and refine new synthetic methods, particularly within furan chemistry.

A significant area of development has been the furan Diels-Alder (DA) reaction. rsc.org Historically, these reactions were largely limited to electron-rich furans. However, recent studies have shown that electron-poor furoic acids and their esters can indeed participate effectively in DA reactions, especially when activated or when the reaction is conducted in water. rsc.org This discovery broadens the scope of the Diels-Alder reaction, making it a more versatile tool for green chemistry and the synthesis of bio-based chemicals. rsc.org

Furthermore, the synthesis of complex natural products often necessitates the development of novel reaction sequences. For example, the total synthesis of monosporascone involved exploring domino Diels-Alder/retro-Diels-Alder reactions and intramolecular Friedel-Crafts acylations on furan-based substrates. rsc.org Challenges encountered during these syntheses, such as unexpected tautomerization products or low yields in certain steps, drive chemists to devise new strategies and gain a deeper understanding of reaction mechanisms. rsc.org Methodologies for creating poly-substituted furans have also been advanced through the development of novel cyclization reactions, such as the iodine-induced 5-endo-dig cyclization of 3-alkyne-1,2-diols, which provides a new route to functionalized furan cores. researchgate.net

Table 3: Synthetic Methodologies Advanced by Furan Substrates

| Methodology | Substrate Type | Key Finding/Advancement | Reference |

| Diels-Alder Reaction | Furoic acids and esters | Reactivity of electron-deficient furans as dienes, rate enhancement in water. | rsc.org |

| Friedel-Crafts Acylation | Furan-dicarbonyl chloride | Double Friedel–Crafts acylation for synthesis of dihydroxy isofuranonaphthoquinones. | rsc.org |

| 5-endo-dig Cyclization | 3-Alkyne-1,2-diols | Iodine or silver-induced cyclization to form poly-substituted furans. | researchgate.net |

| Domino Reaction | Furan derivatives | Development of domino Diels-Alder/retro-Diels-Alder sequences for complex synthesis. | rsc.org |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.